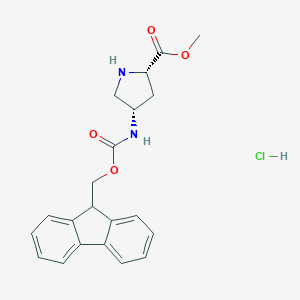
1,5-Dibromo-2,4-dimethylbenzene
説明
Synthesis Analysis
The synthesis of compounds related to 1,5-Dibromo-2,4-dimethylbenzene often involves bromination and alkylation processes. For instance, 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, which share a similar structural motif, are prepared nearly quantitatively by alkylation of malonic esters from dibromomethylbenzene derivatives obtained through bromomethylation of dimethylbenzene. These processes emphasize the role of bromination in achieving specific substitutions on the benzene ring, highlighting a method that could potentially be applied or adapted for the synthesis of 1,5-Dibromo-2,4-dimethylbenzene (Dahrouch et al., 2001).
Molecular Structure Analysis
The molecular structure of closely related compounds, like 1,4-Diisocyano-2,5-dimethylbenzene, provides insight into the structural features of 1,5-Dibromo-2,4-dimethylbenzene. X-ray diffraction studies reveal that these molecules crystallize in specific space groups, indicating a high degree of symmetry and regularity in their structure, which could be analogous to the geometric configuration of 1,5-Dibromo-2,4-dimethylbenzene (Zeller & Hunter, 2003).
Chemical Reactions and Properties
Chemical reactions involving dibromo compounds are crucial for further functionalization and application in organic synthesis. For example, 1,2-Dibromobenzenes, which share a bromination pattern with 1,5-Dibromo-2,4-dimethylbenzene, are valuable precursors for reactions based on the intermediate formation of benzynes, demonstrating the reactivity and versatility of dibrominated benzene derivatives in synthetic applications (Diemer, Leroux, & Colobert, 2011).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1,5-Dibromo-2,4-dimethylbenzene, such as 1,4-dimethylbenzene, have been analyzed using X-ray scattering methods to determine molecular parameters and structural data. These studies provide a foundational understanding of the physical characteristics that could be expected for 1,5-Dibromo-2,4-dimethylbenzene, including molecular dimensions and electron density distributions (Drozdowski, 2006).
科学的研究の応用
Ligand Precursor in Organometallic Chemistry :
- Dahrouch et al. (2001) used 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes, derived from 2,5-dimethyl-1,4-dibromomethylbenzene (a related compound), as precursors to 1,5-dihydro-s-indacenes. These compounds were shown to be effective ligand precursors in organometallic chemistry, especially for the synthesis of mono- or dianions of these indacenes (Dahrouch et al., 2001).
Synthesis of Poly(p-phenylene) Copolymers :
- Yurteri et al. (2004) reported the use of 2,5-Dibromo-1,4-(dihydroxymethyl)benzene, a related compound, in the synthesis of poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers. These copolymers were characterized for their solubility, thermal behavior, and were found to be soluble in common organic solvents (Yurteri et al., 2004).
Preparation of Polystyrene Macromonomer :
- Cianga and Yagcı (2001) utilized a similar compound, benzene-2,5-dibromomethyl-1,4-bis(boronic acid propanediol diester), for the preparation of a polystyrene macromonomer through Atom Transfer Radical Polymerization. This macromonomer was then used in Suzuki coupling to create polyphenylenes with alternating polystyrene side chains (Cianga & Yagcı, 2001).
Study of Bromination Reaction Kinetics :
- Villalba et al. (2018) compared the bromination kinetics of 2,5-dimethylterephthalonitrile with 1,4-dimethylbenzene, highlighting the differences in the reaction process and intermediate compound formation. This study is significant for understanding the reactivity of brominated aromatic compounds (Villalba et al., 2018).
Synthesis of Substituted Dithiepins :
- Nakhmanovich et al. (1985) synthesized substituted dithiepins and dimethylbenzenes by reacting α-acetylene ketones with 1,2-dimethyl-4,5-di(mercaptomethyl)benzene. This research demonstrates the versatility of dimethylbenzene derivatives in synthesizing heterocyclic compounds (Nakhmanovich et al., 1985).
Safety and Hazards
1,5-Dibromo-2,4-dimethylbenzene is classified as causing skin irritation (H315) and serious eye irritation (H319) . It may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
作用機序
Target of Action
1,5-Dibromo-2,4-dimethylbenzene is a brominated derivative of dimethylbenzene, also known as xylene It’s known that brominated benzenes generally interact with various organic compounds in chemical reactions .
Mode of Action
The compound can participate in various chemical reactions, such as free radical reactions and electrophilic aromatic substitution . In free radical reactions, a hydrogen atom can be abstracted from the benzylic position, leading to the formation of a resonance-stabilized radical . In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate .
Biochemical Pathways
Brominated benzenes are often used in organic synthesis, suggesting they may participate in a variety of biochemical transformations .
Pharmacokinetics
Its lipophilicity and water solubility, which can influence its bioavailability and pharmacokinetics, are often considered in drug design .
Result of Action
Brominated benzenes can potentially cause skin and eye irritation, and may have harmful effects on aquatic life .
Action Environment
Environmental factors such as temperature, light, and pH could potentially influence the action, efficacy, and stability of 1,5-Dibromo-2,4-dimethylbenzene . .
特性
IUPAC Name |
1,5-dibromo-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPUUFPUFRXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347476 | |
| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-dimethylbenzene | |
CAS RN |
615-87-2 | |
| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)




![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)
